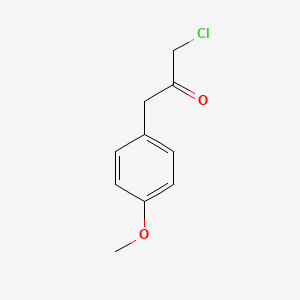

1-Chloro-3-(4-methoxyphenyl)propan-2-one

描述

1-Chloro-3-(4-methoxyphenyl)propan-2-one is a halogenated arylpropanone with a chloro substituent at the 1-position, a 4-methoxyphenyl group at the 3-position, and a ketone at the 2-position. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of β-blockers and anticancer agents . Its structural features—the electron-donating para-methoxy group and the electron-withdrawing chloro substituent—influence its reactivity, stability, and interactions with biological targets.

Structure

3D Structure

属性

IUPAC Name |

1-chloro-3-(4-methoxyphenyl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-13-10-4-2-8(3-5-10)6-9(12)7-11/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERHZTFDMOMRHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

1-(4-Methoxyphenyl)propan-2-one

- Structure : Lacks the chloro substituent at the 1-position.

- Key Differences: Reactivity: The absence of the chloro group reduces electrophilicity at the carbonyl carbon, making it less reactive in nucleophilic substitutions or reductions compared to the chlorinated analog . Stability: Less prone to decomposition under basic conditions, as chloro groups in haloketones can lead to polymerization or elimination reactions (e.g., as seen in failed syntheses of related compounds) . Applications: Primarily used as a precursor in non-halogenated drug intermediates.

1-Chloro-3-(naphthalen-1-yl)propan-2-one

- Structure : Replaces the 4-methoxyphenyl group with a bulkier naphthalen-1-yl group.

- Key Differences :

- Binding Affinity : Exhibits higher ligand efficiency and binding affinity toward estrogen receptor (ER) and epidermal growth factor receptor (EGFR) in breast cancer models, attributed to the hydrophobic naphthyl group enhancing receptor interactions .

- Solubility : Reduced aqueous solubility due to increased hydrophobicity, limiting bioavailability compared to the methoxyphenyl analog.

1-(4-Fluoro-3-methoxyphenyl)propan-2-one

- Structure : Substitutes chloro with fluorine and introduces a meta-methoxy group.

- Key Differences :

- Electronic Effects : Fluorine’s higher electronegativity increases the ketone’s electrophilicity but reduces steric hindrance compared to chlorine.

- Boiling Point : Predicted boiling point (260.8±25.0 °C) is lower than chlorinated analogs due to weaker intermolecular forces .

- Synthetic Utility : Fluorine’s small size allows for selective functionalization in crowded aromatic systems.

2-Bromo-1-(4-methoxyphenyl)propan-1-one

- Structure : Bromine replaces chlorine, and the ketone is at the 1-position (propan-1-one).

- Key Differences :

Chalcone Derivatives (e.g., 1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one)

- Structure: Features an α,β-unsaturated ketone (enone) system instead of a propanone.

- Key Differences: Conjugation: The enone structure enables extended π-conjugation, enhancing UV-Vis absorption and antioxidant activity. Biological Activity: Chalcones often exhibit stronger anticancer and anti-inflammatory effects due to Michael acceptor reactivity .

Critical Analysis of Substituent Effects

- Chloro vs. Other Halogens : Chlorine’s balance of electronegativity and steric bulk makes it ideal for stabilizing transition states in enzymatic reductions (e.g., ketoreductase-catalyzed syntheses of β-blockers) while avoiding excessive toxicity .

- Para-Methoxy Group : Enhances electron density on the aromatic ring, improving resonance stabilization of intermediates in palladium-catalyzed cross-couplings (e.g., α-arylation reactions) .

- Steric vs. Electronic Factors : Bulky substituents (e.g., naphthyl) improve target binding but reduce synthetic yields due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。